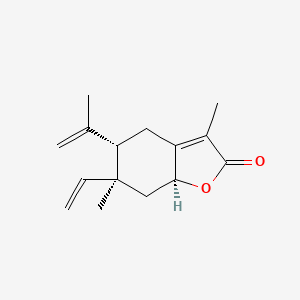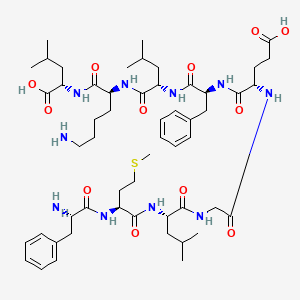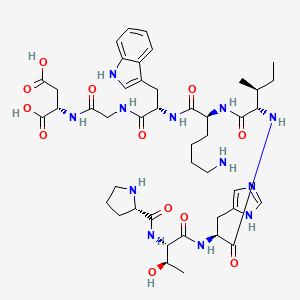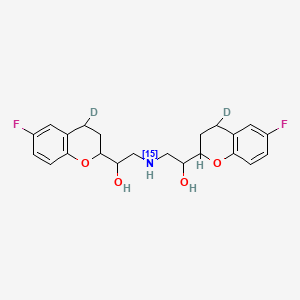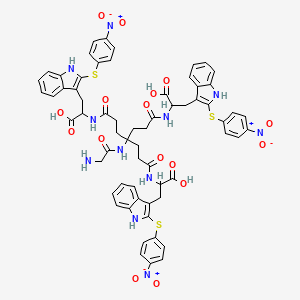
SARS-CoV-2-IN-54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-54 is a novel compound identified as a potential inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has garnered significant attention due to its potential therapeutic applications in treating COVID-19 by targeting the virus’s replication mechanism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-54 involves multiple steps, including the formation of peptide-like structures with an N-terminal electrophilic group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to monitor the synthesis process and verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-54 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
SARS-CoV-2-IN-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its potential to inhibit the replication of SARS-CoV-2 in cell cultures.
Medicine: Explored as a potential therapeutic agent for treating COVID-19.
Industry: Utilized in the development of antiviral drugs and diagnostic tools .
Mécanisme D'action
SARS-CoV-2-IN-54 exerts its effects by inhibiting the main protease of SARS-CoV-2, which is essential for the virus’s replication. The compound binds covalently to the nucleophilic cysteine residue in the protease’s active site, thereby blocking its activity. This inhibition prevents the cleavage of viral polyproteins, ultimately halting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutagenesis in the viral genome.
Nirmatrelvir: Another protease inhibitor used in combination with ritonavir (Paxlovid) for treating COVID-19 .
Uniqueness
SARS-CoV-2-IN-54 is unique due to its specific binding conformation and high potency as a protease inhibitor. Unlike other inhibitors, it adopts a U-shaped binding conformation, allowing it to effectively block the protease’s active site. This unique binding mode contributes to its high antiviral activity and potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C63H59N11O16S3 |
|---|---|
Poids moléculaire |
1322.4 g/mol |
Nom IUPAC |
2-[[4-[(2-aminoacetyl)amino]-7-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-4-[3-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-3-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C63H59N11O16S3/c64-34-56(78)71-63(28-25-53(75)65-50(60(79)80)31-44-41-7-1-4-10-47(41)68-57(44)91-38-19-13-35(14-20-38)72(85)86,29-26-54(76)66-51(61(81)82)32-45-42-8-2-5-11-48(42)69-58(45)92-39-21-15-36(16-22-39)73(87)88)30-27-55(77)67-52(62(83)84)33-46-43-9-3-6-12-49(43)70-59(46)93-40-23-17-37(18-24-40)74(89)90/h1-24,50-52,68-70H,25-34,64H2,(H,65,75)(H,66,76)(H,67,77)(H,71,78)(H,79,80)(H,81,82)(H,83,84) |
Clé InChI |
OJDYQRNEDPEFMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C(=O)O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C(=O)O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


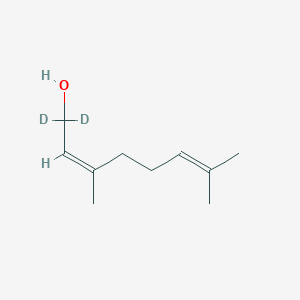
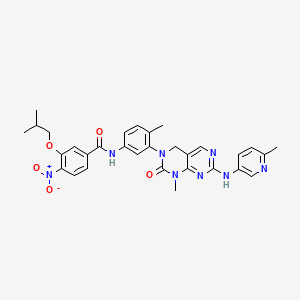
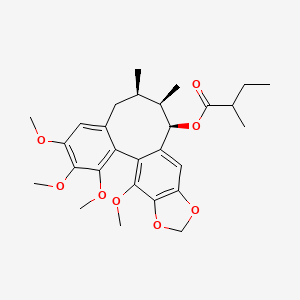
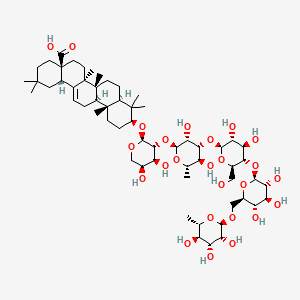
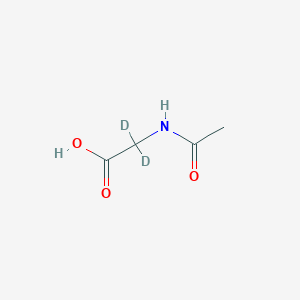
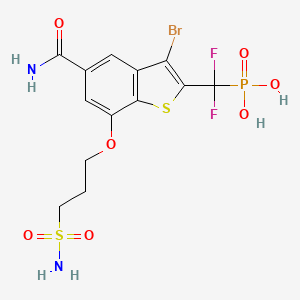
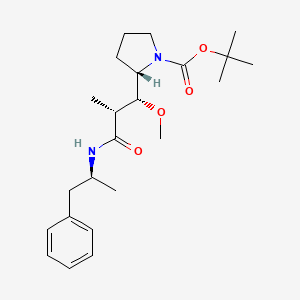
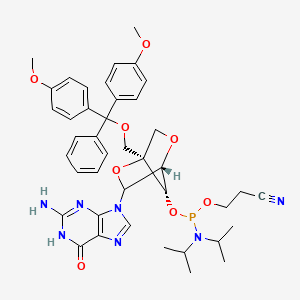
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
